Physicochemical Differentiation: Lipophilicity vs. 2,4-Dichloro-5-nitropyrimidine
4-Chloro-2-(methylthio)-5-nitropyrimidine exhibits a calculated LogP of 2.12, which is substantially more lipophilic than the non-methylthio analog 2,4-dichloro-5-nitropyrimidine. The latter's LogP is predicted to be significantly lower (approx. 1.0-1.5) due to the absence of the hydrophobic methylthio group [1]. This difference in LogP impacts membrane permeability predictions and solubility profiles, making the title compound a more suitable building block for designing hydrophobic scaffolds or for reactions requiring non-polar conditions .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.12 |
| Comparator Or Baseline | 2,4-dichloro-5-nitropyrimidine (estimated LogP ~1.0-1.5) |
| Quantified Difference | Increase of approximately 0.6 to 1.1 LogP units |
| Conditions | Computational prediction using molecular structure |
Why This Matters
A higher LogP value is a key selection criterion for building blocks intended for use in hydrophobic environments or when designing compounds with enhanced passive membrane permeability.
- [1] Arivazhagan, M., et al. (2013). Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 347-358. View Source
